2-Amino-6-chlorobenzoxazole

概要

説明

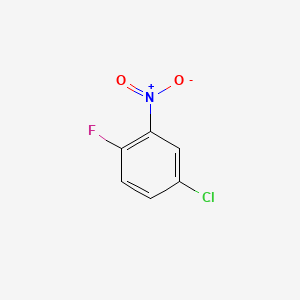

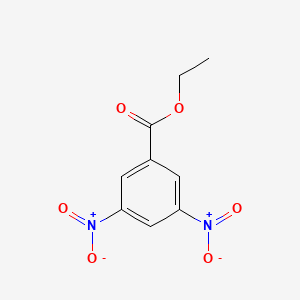

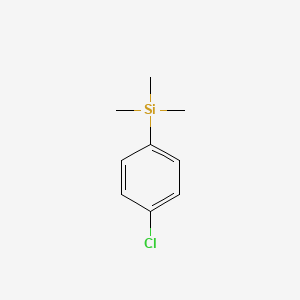

2-Amino-6-chlorobenzoxazole is a compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including 2-Amino-6-chlorobenzoxazole, often involves the use of 2-aminophenol with different aldehydes under various conditions . Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly used .

Molecular Structure Analysis

The InChI code for 2-Amino-6-chlorobenzoxazole is 1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) .

Chemical Reactions Analysis

Benzoxazole synthesis often involves the reaction of 2-aminophenol with different aldehydes under various conditions . The use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can influence the reaction .

Physical And Chemical Properties Analysis

2-Amino-6-chlorobenzoxazole is a solid substance with a molecular weight of 168.58 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

科学的研究の応用

Spectroscopic Studies

2-Amino-6-chlorobenzoxazole has been extensively studied using various spectroscopic techniques. Arjunan et al. (2011) conducted a comprehensive study using FTIR, FT-Raman, FT-NMR, and UV–Visible spectroscopy. The research focused on interpreting the spectra in terms of fundamental modes, combination and overtone bands. Density Functional Theory (DFT) was used for structural optimization, providing insights into molecular properties, vibrational frequencies, and the influences of the chlorine atom and amino group on the skeletal modes (Arjunan et al., 2011).

Synthesis and Characterization

Research on the synthesis and characterization of derivatives of benzoxazolone, including 5-chlorobenzoxazole formed through cyclization reactions with 2-amino-4-chlorophenol and urea, has been conducted by Ju Xiu-lian (2011). This study highlights the preparation of benzoxazolone derivatives using the Mannich reaction, contributing to the understanding of the chemical properties and potential applications of these compounds (Ju Xiu-lian, 2011).

Antibacterial Properties

Compounds derived from benzothiazoles, including 2-amino-6-chlorobenzoxazole, have been explored for their antibacterial properties. Mahmood-ul-hassan et al. (2002) studied the synthesis of Schiff bases from benzothiazoles and their Zn(II) chelates, analyzing their antibacterial effectiveness against pathogenic bacterial species such as Escherichia coli and Staphylococcus aureus (Mahmood-ul-hassan et al., 2002).

Corrosion Inhibition

The influence of substituted benzothiazoles, including 2-amino-6-chlorobenzothiazole, on corrosion in acid solutions has been a topic of research. Quraishi et al. (1996) investigated their inhibitive action on the corrosion of mild steel in hydrochloric acid, revealing that these compounds act as effective cathodic inhibitors and reduce hydrogen permeation through steel in acid solutions (Quraishi et al., 1996).

Derivatization Reagent

2-Chlorobenzoxazole, closely related to 2-amino-6-chlorobenzoxazole, has been used to prepare sodium benzoxazole-2-sulfonate, a reagent for forming fluorescent derivatives of amines and amino acids. Idowu and Adewuyi (1993) described its preparation and application in high-performance liquid chromatography (HPLC) with fluorescence or UV detection (Idowu & Adewuyi, 1993).

作用機序

While the specific mechanism of action for 2-Amino-6-chlorobenzoxazole is not mentioned in the search results, benzoxazole derivatives are known to exhibit a broad range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . These compounds have been extensively used as starting materials for different mechanistic approaches in drug discovery .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

将来の方向性

While specific future directions for 2-Amino-6-chlorobenzoxazole are not mentioned in the search results, there is ongoing research into the synthesis and biological evaluation of benzoxazole derivatives . These compounds have potential applications in medicinal, pharmaceutical, and industrial areas .

特性

IUPAC Name |

6-chloro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMXVLGVKMTTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200125 | |

| Record name | Benzoxazole, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-chlorobenzoxazole | |

CAS RN |

52112-68-2 | |

| Record name | 2-Amino-6-chlorobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52112-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-amino-6-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052112682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52112-68-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-amino-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Oxabicyclo[5.1.0]octane](/img/structure/B1581881.png)